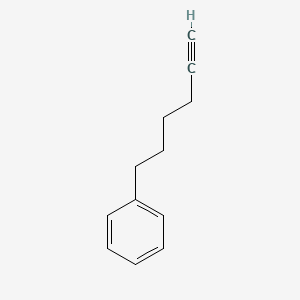

(Hex-5-yn-1-yl)benzene

Description

Significance of Aryl-Alkyne Architectures in Synthetic Design

Aryl-alkyne architectures are foundational to modern synthetic chemistry due to the versatile reactivity of both the aromatic ring and the carbon-carbon triple bond. rsc.org These structures are prevalent in natural products, pharmaceuticals, and advanced materials. researchgate.net The alkyne moiety can participate in a wide array of transformations, including additions, cycloadditions, and coupling reactions, allowing for the construction of intricate molecular frameworks. rsc.org The presence of the aryl group, in this case, a benzene (B151609) ring, provides a site for electrophilic aromatic substitution and other modifications, further expanding the synthetic utility of the molecule. nih.gov The linear geometry of the alkyne in conjunction with the planar aryl ring can impart specific conformational properties to larger molecules. rsc.org

Historical Context of Related Alkynylbenzenes in Chemical Synthesis

The synthesis of alkynylbenzenes has been a subject of extensive research, with the Sonogashira coupling, discovered in the 1970s, being a landmark achievement. researchgate.net This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne has become a cornerstone for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms. researchgate.net Before the advent of modern cross-coupling methods, the synthesis of such compounds often involved harsher conditions and less functional group tolerance, for instance, through the use of Grignard reagents with limited applicability. iitk.ac.in The development of milder and more efficient catalytic systems has significantly broadened the scope of accessible alkynylbenzene derivatives. amazonaws.com

Scope and Research Trajectories for (Hex-5-yn-1-yl)benzene

Research involving this compound and structurally related compounds is primarily focused on leveraging its dual functionality. The terminal alkyne is a prime candidate for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to form stable triazole linkages. nih.gov Additionally, the alkyne can undergo various cyclization reactions to form heterocyclic structures. For instance, it has been used in the synthesis of more complex molecules like 1-[1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl]ethanone. acs.org Future research is likely to continue exploring its use in the development of novel bioactive compounds and functional materials, taking advantage of the tunability of both the alkyne and the benzene ring.

Structure

3D Structure

Properties

Molecular Formula |

C12H14 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

hex-5-ynylbenzene |

InChI |

InChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h1,5,7-8,10-11H,3-4,6,9H2 |

InChI Key |

OUKGMSINNZGXLT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hex 5 Yn 1 Yl Benzene and Its Derivatives

Palladium-Catalyzed Cross-Coupling Approaches to (Hex-5-yn-1-yl)benzene

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic chemistry, offering a powerful and versatile methodology for the formation of carbon-carbon bonds. libretexts.orgresearchgate.net The synthesis of this compound and its analogues frequently employs these reactions, with the Sonogashira coupling being a particularly prominent and effective strategy. libretexts.orgfiveable.me

Optimized Sonogashira Coupling Protocols for this compound Synthesis

The Sonogashira reaction, which facilitates the coupling of terminal alkynes with aryl or vinyl halides, is a widely utilized method for constructing arylalkynes. libretexts.org The classic Sonogashira protocol typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org However, significant research has been dedicated to optimizing these conditions to enhance efficiency, expand substrate scope, and improve the sustainability of the process.

N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands in Sonogashira reactions. NHC-palladium catalysts can be employed in copper-free Sonogashira protocols, offering an alternative to the traditional system. libretexts.org The development of air-stable precatalysts has further simplified the handling and application of these catalytic systems. fiveable.me

The following table summarizes the impact of different ligand types on Sonogashira coupling performance.

| Ligand Type | Key Characteristics | Impact on Sonogashira Coupling |

| Electron-Rich Phosphines | High electron density | Increases rate of oxidative addition |

| Sterically Bulky Phosphines | Large cone angle | Promotes dissociation of active catalyst |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Enables copper-free reaction conditions |

The solvent is a crucial parameter in the Sonogashira coupling, profoundly affecting reaction rates, yields, and even selectivity. lucp.net The solvent must effectively dissolve a variety of components, including the often lipophilic aryl halide, the organometallic copper acetylide, the palladium complex, and the inorganic base. lucp.net

The polarity of the solvent can have a significant impact. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed. lucp.netwhiterose.ac.uk These solvents can solvate and stabilize charged or polar intermediates, which can enhance regioselectivity. lucp.net However, the choice of solvent is not always straightforward and can be substrate-dependent. For example, in some cases, a change from a less polar solvent like dioxane to a more polar one like DMF can lead to a reduction in yield. scielo.br

Recent research has also explored more sustainable and less toxic solvent alternatives. For instance, 2,2,5,5-tetramethyloxolane (TMO), a non-peroxide forming ether, has been shown to be an effective solvent for Sonogashira reactions, in some cases providing yields superior to traditional solvents like THF or toluene. rsc.org

The table below illustrates the effect of different solvents on Sonogashira reaction outcomes.

| Solvent | Polarity | Typical Observations |

| N,N-Dimethylformamide (DMF) | High | Often used, can enhance regioselectivity |

| Dioxane | Low | Can be effective, yields may vary with substrate |

| 2,2,5,5-Tetramethyloxolane (TMO) | Medium | A greener alternative, can lead to excellent yields |

Alternative Palladium-Mediated Coupling Strategies

While the Sonogashira coupling is prevalent, other palladium-mediated strategies can also be employed for the synthesis of related structures. For instance, palladium-catalyzed carbonylative Sonogashira coupling allows for the synthesis of alkynones, which are valuable synthetic intermediates. acs.org This reaction involves the coupling of an aryl electrophile, a terminal alkyne, and carbon monoxide. acs.org

Furthermore, copper-free Sonogashira reactions have gained significant attention as they circumvent the use of copper, which can sometimes lead to the undesirable homocoupling of the alkyne (Glaser-Hay coupling). libretexts.orgacs.org These copper-free methods often rely on carefully designed palladium catalysts and specific reaction conditions to achieve high efficiency. acs.orgrsc.org

Alkylation-Based Syntheses of this compound

Alkylation reactions provide an alternative and direct route to this compound and its derivatives, complementing the cross-coupling methodologies. These methods typically involve the formation of a carbon-carbon bond by reacting an appropriate nucleophile with an alkylating agent.

Regioselective Alkylation of Phenylacetylene (B144264) Derivatives

The regioselective alkylation of phenylacetylene derivatives is a key strategy for the synthesis of compounds like this compound. This approach often involves the deprotonation of a terminal alkyne to form a nucleophilic acetylide, which then reacts with a suitable electrophile. For instance, the reaction of phenylacetylene with a strong base followed by treatment with a haloalkane can lead to the desired product.

The regioselectivity of such alkylations is crucial, particularly when dealing with substrates that have multiple potential sites for reaction. For example, in the alkylation of substituted anilines with phenylacetylene, the use of a catalyst like montmorillonite (B579905) KSF can direct the reaction to afford 1,1-diarylethylenes with high regioselectivity. colab.ws Similarly, rhenium-catalyzed reactions can achieve regioselective alkylation of phenols at the ortho- or para-positions. nih.gov

In the context of preparing precursors for this compound, a one-pot, three-component reaction involving a Fischer indolisation followed by N-alkylation has been developed. rsc.org This method utilizes an alkyl halide, such as 6-iodo-1-hexyne, to introduce the hexynyl chain onto a pre-formed indole (B1671886) scaffold. rsc.org Classical indole N-alkylation often employs sodium hydride in DMF or THF to deprotonate the indole, followed by the addition of the alkyl halide. rsc.org

The following table provides examples of alkylating agents and their application in the synthesis of related structures.

| Alkylating Agent | Nucleophile | Product Type |

| 6-Iodo-1-hexyne | Indole anion | N-(Hex-5-yn-1-yl)indole derivative |

| Phenylacetylene | Substituted aniline | 1,1-Diarylethylene |

| Terminal Alkenes | Phenol | Ortho- or para-alkylated phenol |

Utilizing Alkynylsilanes as Precursors: A Two-Step Protocol

The use of alkynylsilanes represents a versatile and strategic approach in modern organic synthesis, particularly for the construction of complex molecular architectures involving terminal alkynes. Silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) group, serve as effective protecting groups for the acidic terminal proton of an alkyne. nih.govgelest.com This protection prevents unwanted side reactions under basic conditions typical of many coupling reactions. Beyond their protective role, silyl groups can influence the regio- and stereoselectivity of reactions at the carbon-carbon triple bond due to steric and electronic effects. nih.govgelest.com The C-Si bond is stable under various reaction conditions, including the widely used Sonogashira coupling, but can be selectively cleaved under mild conditions to regenerate the terminal alkyne. gelest.com This two-step protocol, involving the coupling of a silylated alkyne followed by desilylation, provides a robust pathway to terminal alkynes like this compound. nih.gov

Nucleophilic Alkylation with Halogenated Aryl Precursors

A primary method for forming the aryl-alkyne bond in this compound is through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. nih.gov This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. By employing a silyl-protected alkyne, such as 1-(trimethylsilyl)hex-5-yne, the reaction can be carried out with a variety of halogenated aryl precursors.

The general protocol involves the reaction of the silyl-protected alkyne with an aryl halide (e.g., iodobenzene, bromobenzene) or an aryl triflate in the presence of a palladium catalyst, often in conjunction with a copper(I) co-catalyst and a base. nih.govmdpi.com The silyl group ensures that the coupling occurs exclusively at the aryl halide position, preventing self-coupling of the alkyne (Glaser coupling). gelest.com This methodology is tolerant of a wide range of functional groups on the aryl precursor, allowing for the synthesis of substituted derivatives. nih.govspbu.ru For instance, aryl iodides, bromides, and triflates have been successfully cross-coupled with (trimethylsilyl)acetylene in the presence of an amidine base and water. nih.gov

Table 1: Examples of Sonogashira Coupling Conditions for Aryl-Alkyne Bond Formation

| Aryl Precursor | Alkyne Precursor | Catalyst System | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Iodide/Bromide | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | Amine Base (e.g., Et₃N) / DMF | High | nih.gov |

| 1-Fluoro-2-nitrobenzene | (Triethylsilyl)acetylene | Not specified | Not specified | High | nih.gov |

| 3-Iodobenzothiophene | N-(but-3-yn-1-yl)-2-nitrobenzenesulfonamide | Pd(PPh₃)₄ / CuI | KF / DMF | Good | mdpi.com |

| Aryl Bromide | (Trimethylsilyl)acetylene | Not specified | NaOH / MeCN | Modest | nih.gov |

Stereospecific Desilylation Methodologies

Following the successful coupling of the silylated alkyne with the aryl precursor, the terminal alkyne is regenerated through a desilylation (or protiodesilylation) step. This process involves the cleavage of the carbon-silicon bond and its replacement with a carbon-hydrogen bond. nih.gov The reaction is highly selective and can be achieved under mild conditions that preserve the integrity of other functional groups within the molecule. gelest.com

Table 2: Common Reagents for Desilylation of Alkynylsilanes

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride (B91410) (TBAF) | THF, Acetone/Water | Room Temperature | mdpi.com |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature | spbu.ru |

| Sodium Hydroxide (B78521) (NaOH) | Methanol (MeOH) / Water | Room Temperature | nih.gov |

| Hydrofluoric acid (HF) complex | Acetonitrile (MeCN) | Room Temperature | gelest.com |

Hydroboration-Oxidation Pathways for this compound Synthesis

Hydroboration-oxidation is a powerful two-step reaction that transforms an alkyne into a carbonyl compound. wikipedia.org When applied to a terminal alkyne such as this compound, this sequence results in the formation of an aldehyde, specifically 6-phenylhexanal. libretexts.orglibretexts.org The reaction proceeds with anti-Markovnikov regioselectivity, meaning the oxygen atom is added to the terminal, less substituted carbon of the triple bond. libretexts.orgmasterorganicchemistry.com

Substrate Scope and Limitations in Hydroboration

The first step, hydroboration, involves the addition of a boron-hydrogen bond across the triple bond. For terminal alkynes, the reaction is highly regioselective, with the boron atom adding to the terminal carbon. libretexts.org A critical consideration is the choice of the borane (B79455) reagent. If simple borane (BH₃) is used, a double addition can occur, where both pi bonds of the alkyne react. libretexts.org To prevent this and stop the reaction at the vinylborane (B8500763) stage, sterically hindered (bulky) borane reagents are employed. wikipedia.orgmasterorganicchemistry.com These reagents add only once to the triple bond due to steric hindrance. libretexts.org

The hydroboration addition is stereospecific, occurring in a syn fashion, where the hydrogen and boron atoms add to the same face of the alkyne, resulting in a (Z)-alkenylborane. masterorganicchemistry.com While this method is highly effective for terminal alkynes, its application to unsymmetrical internal alkynes is limited as it often yields a mixture of two different ketones, reducing its synthetic utility. libretexts.orglibretexts.org

Table 3: Sterically Hindered Borane Reagents for Selective Hydroboration of Terminal Alkynes

| Reagent Name | Abbreviation | Structure | Key Feature | Reference |

|---|---|---|---|---|

| Disiamylborane (B86530) | Sia₂BH | [(CH₃)₂CH-CH(CH₃)]₂BH | Bulky dialkylborane, prevents double addition. | wikipedia.orglibretexts.org |

| 9-Borabicyclo[3.3.1]nonane | 9-BBN | C₈H₁₅B-H | High regioselectivity and thermal stability. | masterorganicchemistry.commasterorganicchemistry.com |

| Dicyclohexylborane | Chx₂BH | (C₆H₁₁)₂BH | Used for selective mono-hydroboration. | scispace.com |

| 1,3,2-Benzodioxaborole (Catecholborane) | - | C₆H₄O₂BH | Milder hydroborating agent. | scispace.com |

Oxidative Workup Protocols for Alkyne Transformation

The second step of the sequence is the oxidation of the intermediate alkenylborane. The most common and effective protocol for this transformation involves the use of hydrogen peroxide (H₂O₂) under basic conditions, typically with an aqueous solution of sodium hydroxide (NaOH). libretexts.orgorgsyn.org

This oxidative workup replaces the carbon-boron bond with a carbon-oxygen bond, proceeding with retention of configuration. masterorganicchemistry.com The initial product is a vinyl alcohol, also known as an enol. libretexts.org Enols are generally unstable and rapidly rearrange to their more stable constitutional isomers, which are carbonyl compounds. masterorganicchemistry.com This process is called keto-enol tautomerism. For the enol derived from a terminal alkyne like this compound, tautomerization yields the corresponding aldehyde, 6-phenylhexanal. libretexts.orglibretexts.org

Synthetic Routes to Functionalized this compound Derivatives

Various synthetic strategies exist to produce functionalized derivatives of this compound, allowing for the introduction of diverse chemical moieties on either the aromatic ring or the hexynyl chain.

One straightforward approach is to begin with a pre-functionalized aryl halide and perform a Sonogashira coupling with a suitable hexynyl partner. nih.gov This allows for the incorporation of a wide array of substituents on the phenyl ring.

Alternatively, the alkyne functionality itself serves as a versatile handle for derivatization. As discussed previously, hydroboration-oxidation converts the terminal alkyne to an aldehyde (6-phenylhexanal). libretexts.org This aldehyde is a key intermediate that can undergo further reactions, such as reduction to the corresponding primary alcohol, 6-phenyl-1-hexanol (B16827), or oxidation to the carboxylic acid. The synthesis of 6-phenyl-1-hexanol from a related precursor, 6-phenylhex-5-yn-1-ol, via hydrogenation has been reported. chemicalbook.com

The terminal alkyne can also participate in other carbon-carbon and carbon-heteroatom bond-forming reactions. For example, Sonogashira coupling of a di-iodinated arene with a TMS-protected enyne can introduce a hex-5-en-1-yn-1-yl fragment. spbu.ru Furthermore, chiral hex-5-yn-2-ones are valuable precursors for the synthesis of chiral pyrroline (B1223166) units found in complex natural products. rsc.org These examples highlight the utility of the this compound scaffold in accessing a broad range of more complex and functionalized molecules.

Table 4: Examples of Synthetic Routes to Functionalized Derivatives

| Starting Material | Reaction Type | Product | Key Transformation | Reference |

|---|---|---|---|---|

| This compound | Hydroboration-Oxidation | 6-Phenylhexanal | Alkyne to Aldehyde | libretexts.orglibretexts.org |

| 6-Phenylhex-5-yn-1-ol | Hydrogenation | 6-Phenyl-1-hexanol | Alkyne to Alkane | chemicalbook.com |

| 3-Iodo-2-substituted benzothiophene | Sonogashira Coupling / Desilylation | Benzothiophene with hex-5-en-1-yn-1-yl fragment | C-C bond formation | spbu.ru |

| (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid | Multi-step synthesis | Chiral 1-hydroxyhex-5-yn-2-one derivative | Building block synthesis | rsc.org |

Synthesis of Halogenated this compound Analogues

The introduction of halogen atoms onto the this compound framework can be achieved through various strategies, either by building the molecule from halogenated precursors or by direct halogenation. Halogenated aryl compounds serve as crucial intermediates in organic synthesis, often acting as handles for further functionalization through cross-coupling reactions.

One effective strategy involves the decarboxylative halogenation of aromatic carboxylic acids. This method can provide regioisomers that are difficult to obtain through direct electrophilic aromatic halogenation. acs.org For instance, an appropriately substituted benzoic acid can be converted into the corresponding aryl halide, which can then be elaborated to the final this compound analogue. acs.org Similarly, halodecarboxylation of specific α,β-unsaturated acids using N-halosuccinimides offers a pathway to haloalkene derivatives. acs.org

A powerful and widely used method for constructing halogenated aryl-alkynes is the Sonogashira coupling of a halo-substituted aryl halide with a terminal alkyne. spbu.ru Research has demonstrated the synthesis of complex molecules such as 1-[5-Bromo-1-(6-phenylhex-5-yn-1-yl)-1H-indol-3-yl]ethanone, where a bromo-substituted indole is coupled with 6-phenylhex-5-yn-1-ol. This highlights the feasibility of incorporating halogen atoms on the aromatic portion of derivatives. acs.org

Another approach involves the electrophilic cyclization of diacetylenes to form iodo-substituted heterocyclic systems, which are then coupled with another alkyne via a second Sonogashira reaction to yield complex enediynes. spbu.ru This modular strategy allows for the precise placement of halogen atoms in the final structure.

Table 1: Selected Methods for Synthesizing Halogenated Aryl-Alkyne Systems

| Method | Reagents/Catalysts | Substrate Type | Product Type | Key Features | Citation |

|---|---|---|---|---|---|

| Decarboxylative Halogenation | N-Halosuccinimide, LiOAc | Aromatic or α,β-Unsaturated Carboxylic Acids | Aryl or Vinyl Halides | Provides access to regioisomers not easily obtained by direct halogenation. | acs.org |

| Sonogashira Coupling | Pd/Cu catalyst, Base | Aryl Halide, Terminal Alkyne | Aryl-Alkyne | Highly versatile and tolerant of many functional groups. | metu.edu.trspbu.ru |

Preparation of Alkyl-Substituted Aryl-Alkyne Compounds

The introduction of alkyl groups to the aryl-alkyne structure can be accomplished at various positions, leading to a diverse range of compounds. Methods for alkylation can target either the aromatic ring or the alkynyl chain, employing transition metal-catalyzed cross-coupling reactions as a primary tool.

Iron-catalyzed cross-coupling reactions provide a general and inexpensive route for connecting nonactivated secondary alkyl bromides and iodides with alkynyl Grignard reagents, affording substituted alkynes in good yields. organic-chemistry.org Palladium-catalyzed Kumada-Corriu coupling is another effective method for forming C(sp)-C(sp3) bonds between unactivated alkyl halides and alkynyllithiums or their Grignard counterparts. organic-chemistry.org

For substitution on the aryl ring, classic methods like the Friedel-Crafts alkylation can be considered, although they may be limited by rearrangement and polyalkylation issues. A more controlled approach involves the cross-coupling of an organometallic reagent with a halogenated this compound analogue.

Recent advancements have focused on ligand-controlled regioselective reactions. For example, rhodium-catalyzed addition of arylboronic acids to aryl(alkyl)alkynes can be directed to produce either 1,1-diarylalkenes or their isomers simply by choosing the appropriate ligand, demonstrating a high level of control over the final product structure. nih.gov Furthermore, stereoselective germylzincation of internal alkynes, including nonsymmetric (aryl, alkyl)-substituted variants, has been achieved through a radical chain process, yielding trisubstituted vinylgermanes that can be further functionalized. acs.org

Table 2: Comparison of Catalytic Methods for Alkyl-Aryl Alkyne Synthesis

| Method | Catalyst System | Reactants | Bond Formed | Key Features | Citation |

|---|---|---|---|---|---|

| Iron-Catalyzed Cross-Coupling | Iron catalyst | Alkyl Halide + Alkynyl Grignard | C(sp)-C(sp3) | Inexpensive and effective for nonactivated alkyl halides. | organic-chemistry.org |

| Kumada-Corriu Coupling | Pd₂(dba)₃ / Ph₃P | Alkyl Halide + Alkynyllithium | C(sp)-C(sp3) | General method for C(sp)-C(sp3) bond formation. | organic-chemistry.org |

Emerging and Sustainable Synthetic Approaches for this compound

In line with the growing demand for environmentally responsible chemical manufacturing, the synthesis of this compound is being re-evaluated through the lens of green chemistry and process intensification technologies like flow chemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. dergipark.org.tr For the synthesis of this compound, this involves several key considerations:

Waste Prevention and Atom Economy : The core principle is to design syntheses that prevent waste generation. acs.org Atom economy, a concept developed by Barry Trost, is a critical metric that measures how many atoms from the reactants are incorporated into the final product. dergipark.org.tracs.org Catalytic reactions, such as the aforementioned Sonogashira coupling, are inherently more atom-economical than stoichiometric methods. The Diels-Alder reaction is often cited as an ideal example of a 100% atom-efficient reaction. dergipark.org.tr

Safer Solvents and Auxiliaries : A significant portion of the mass and environmental impact of a typical chemical process comes from solvents. skpharmteco.com The goal is to replace hazardous solvents like DMF, NMP, and chlorinated hydrocarbons with greener alternatives or to eliminate them where possible. skpharmteco.com Solvent selection guides can help chemists choose options that are less toxic and have fewer life cycle impacts. skpharmteco.com

Design for Energy Efficiency : Synthetic methods should be designed to minimize energy consumption by conducting reactions at ambient temperature and pressure whenever feasible. acs.orgresearchgate.net

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. researchgate.net The use of biocatalysis with enzymes can perform reactions under mild, aqueous conditions with high specificity, often eliminating the need for protecting groups. acs.orgresearchgate.net

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. acs.org

Flow Chemistry Applications for Scalable Production

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the production of fine chemicals like this compound. cdg.ac.at This technology enables superior control over reaction parameters, leading to improved safety, efficiency, and scalability. cdg.ac.atmdpi.com

Key benefits of flow chemistry include:

Enhanced Heat and Mass Transfer : Microreactors have a high surface-area-to-volume ratio, allowing for rapid and efficient heat exchange. cdg.ac.at This enables precise temperature control, even for highly exothermic reactions, and allows for operations under high-temperature and high-pressure conditions that might be unsafe in batch reactors. cdg.ac.at

Improved Safety : The small volume of the reactor at any given time minimizes the risk associated with handling hazardous reagents or intermediates. cdg.ac.at This makes it possible to explore "forbidden chemistries" that are considered too dangerous for large-scale batch processing. scispace.com

Scalability and Automation : Scaling up production in a flow system is achieved by running the system for a longer duration or by using multiple reactors in parallel ("numbering-up"), which avoids the redevelopment often required when scaling up batch processes. cdg.ac.at Flow systems are also well-suited for automation, enabling high-throughput synthesis and optimization. vapourtec.com

Flow chemistry has been successfully applied to a variety of reactions relevant to aryl-alkyne synthesis, including multi-step syntheses and copper-catalyzed azide (B81097)/alkyne cycloadditions. mdpi.compnas.org The integration of synthesis and purification steps into a continuous stream is a powerful strategy for efficient and scalable production. scispace.compnas.org

Table 3: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis | Citation |

|---|---|---|---|

| Scalability | Often requires re-optimization for larger scales. | Achieved by longer run times or parallelization (numbering-up). | cdg.ac.at |

| Heat Transfer | Limited by vessel surface area, can lead to hotspots. | Highly efficient due to high surface-area-to-volume ratio. | cdg.ac.at |

| Safety | Higher risk due to large volumes of reagents/solvents. | Minimized risk due to small reactor volume. | cdg.ac.atscispace.com |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. | cdg.ac.atmdpi.com |

| Process Type | Discontinuous, sequential steps. | Continuous, potential for integrated multi-step (telescoped) reactions. | mdpi.com |

Reactivity and Chemoselective Transformations of Hex 5 Yn 1 Yl Benzene

Alkyne Functional Group Reactivity in (Hex-5-yn-1-yl)benzene

The terminal alkyne group is the most reactive site in this compound under many conditions, allowing for selective modifications without altering the phenyl group. Its reactivity enables the synthesis of a diverse range of derivatives, making it a valuable building block in organic synthesis.

The addition of hydrogen halides (HX) and water across the carbon-carbon triple bond of this compound are fundamental transformations that proceed with predictable regioselectivity.

Hydrohalogenation: The reaction of this compound with hydrogen halides such as HBr or HCl typically follows Markovnikov's rule. masterorganicchemistry.commcmaster.ca The initial protonation of the alkyne occurs at the terminal carbon (C-6), leading to the formation of a more stable secondary vinyl carbocation at the internal carbon (C-5). Subsequent attack by the halide ion (X⁻) on this carbocation yields the corresponding 5-halo-5-phenylhex-1-ene. If a second equivalent of HX is used, addition continues, resulting in a geminal dihalide, where both halogen atoms are attached to the same carbon. masterorganicchemistry.com Recent advancements have also described ruthenium-catalyzed hydrohalogenation methods that can offer high regioselectivity under mild conditions using simple halogen sources. acs.org

Hydration: The hydration of the terminal alkyne in this compound is a key method for synthesizing ketones. This transformation can be catalyzed by acids or, more commonly, by transition metals.

Markovnikov Hydration: In the presence of catalysts like mercury(II) salts in aqueous acid or, more modernly, gold(I) or gold(III) complexes, the hydration of this compound follows Markovnikov's rule. acs.orglibretexts.org Water adds across the triple bond to form an intermediate enol, which rapidly tautomerizes to the more stable keto form. mcmaster.ca This results in the formation of a methyl ketone, specifically 1-phenylhexan-2-one. Neutral gold(I) complexes, such as [(IPr)AuCl], have proven to be highly effective and general catalysts for this transformation, providing methyl ketones with high yields and complete regioselectivity under acid-free conditions. acs.orgorganic-chemistry.orgorganic-chemistry.org

Anti-Markovnikov Hydration: To achieve anti-Markovnikov hydration and produce the corresponding aldehyde (6-phenylhexanal), a different synthetic strategy is required. The most common method is hydroboration-oxidation. libretexts.org Reaction of this compound with a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, yields the aldehyde. libretexts.org This approach reverses the typical regioselectivity by placing the boron atom on the less substituted terminal carbon. libretexts.org

Dual catalytic systems have also been developed to afford either branched (Markovnikov) or linear (anti-Markovnikov) alcohols from terminal alkynes with high regioselectivity. nih.govorganic-chemistry.org

The reduction of the alkyne in this compound can be controlled to produce either the corresponding alkene (semihydrogenation) or the fully saturated alkane (hydrogenation).

Catalytic Hydrogenation: Complete reduction of the triple bond is typically achieved using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. libretexts.org This reaction converts this compound into (6-phenylhexyl)benzene. The reaction is exothermic and proceeds through an alkene intermediate. libretexts.org Under more vigorous conditions, such as higher pressures and temperatures, the benzene (B151609) ring can also be reduced to a cyclohexane (B81311) ring. google.com

Semihydrogenation: The partial reduction of the alkyne to an alkene is a more nuanced transformation, where the choice of catalyst and conditions dictates the stereochemical outcome. rsc.org

cis-Alkene (Z-isomer) Formation: Semihydrogenation to yield the cis-alkene, (Z)-(hex-5-en-1-yl)benzene, is commonly accomplished using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). This catalyst is deactivated to prevent over-reduction to the alkane. rsc.org Other modern methods include the use of palladium nanoparticle catalysts, which have shown high conversion and excellent Z/E selectivity for the cis-isomer. amazonaws.com

trans-Alkene (E-isomer) Formation: The synthesis of the trans-alkene, (E)-(hex-5-en-1-yl)benzene, is typically achieved by dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures.

Recent research has also explored copper-catalyzed transfer semihydrogenation using reagents like ammonia borane, which can provide high conversions under specific conditions. rsc.org

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. pcbiochemres.com The terminal alkyne of this compound makes it an ideal substrate for one of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govsemanticscholar.org

The CuAAC reaction is a highly efficient and regioselective method for forming a 1,4-disubstituted 1,2,3-triazole ring by joining a terminal alkyne with an azide (B81097). sci-hub.se This reaction has been widely used to link this compound to various molecular scaffolds. nih.govacs.org The reaction's reliability and mild conditions make it a powerful tool in materials science, bioconjugation, and drug discovery. pcbiochemres.comresearchgate.net For instance, this compound and its derivatives have been "clicked" onto larger structures like calixarenes to create complex, functional macrocycles. nih.govacs.org

The CuAAC reaction involving this compound is compatible with a vast range of azide substrates. thieme-connect.deunits.it The reaction conditions are generally mild, often proceeding at room temperature in various solvents, including aqueous mixtures. beilstein-journals.org

The scope of azides includes simple alkyl and aryl azides, as well as more complex molecules bearing other functional groups. Studies have demonstrated successful reactions with substrates like benzyl (B1604629) azide and phenyl azide. acs.orgcsic.es The reaction also tolerates sterically demanding azides and functionalized azides, such as those containing peroxide moieties. nih.govrsc.org The primary requirement is the solubility of the reactants in the chosen solvent system. units.it

| Azide Substrate | Alkyne Substrate Example | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl Azide | Phenylacetylene (B144264) | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | Quantitative | acs.orgcsic.es |

| Phenyl Azide | Hex-1-yne | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | Quantitative | csic.es |

| Azidomethyl Phenyl Sulfide | This compound | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | High | nih.gov |

| 1-(Azidomethyl)-4-methoxybenzene | This compound | CuI | THF | Room Temp | High | nih.gov |

| 1-(Hex-5-yn-1-yl)-1H-imidazole | Calix organic-chemistry.orgarene Azide | CuBr, PMDETA | DMF | 40 °C | High | nih.gov |

The efficiency and rate of the CuAAC reaction are highly dependent on the catalytic system employed. The active catalyst is a copper(I) species, which can be introduced directly or generated in situ. researchgate.net

In Situ Systems: The most common approach involves using a stable copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in combination with a reducing agent like sodium ascorbate. nih.gov This system is convenient and effective in a variety of solvents, including water.

Direct Copper(I) Sources: Copper(I) halides like CuI or CuBr are also frequently used. nih.govnih.gov These catalysts can be more reactive but are sensitive to oxidation, often requiring an inert atmosphere.

Ligand Acceleration: The addition of ligands can significantly enhance the reaction rate and stabilize the active Cu(I) catalyst, preventing disproportionation. researchgate.netscispace.com Polydentate amine ligands such as PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) and triazole-based ligands like TTTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are known to be effective accelerators. nih.govnih.gov

Advanced Catalysts: More recently, well-defined copper(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been developed. beilstein-journals.orgacs.org These catalysts can exhibit exceptionally high activity, allowing for very low catalyst loadings (down to ppm levels) and rapid reaction times, even under neat (solvent-free) conditions. acs.orgcsic.es

| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O / Sodium Ascorbate | H₂O, t-BuOH/H₂O, DMF; Room Temp | Air-stable, works in aqueous media, inexpensive. | Requires a reducing agent. | nih.gov |

| CuI or CuBr | Organic solvents (THF, DMF); Room Temp | High reactivity, no reducing agent needed. | Sensitive to air/oxidation. | nih.govnih.gov |

| CuI / Ligand (e.g., TTTA) | Various solvents; Room Temp | Accelerated rate, stabilizes Cu(I), protects functional groups. | Ligand synthesis adds cost/steps. | nih.gov |

| [Cu(NHC)]X Complexes | Neat or in various solvents; Room Temp | Extremely high activity, very low catalyst loading, air/moisture stable. | More complex and expensive catalyst synthesis. | beilstein-journals.orgacs.orgcsic.es |

| Copper Nanoparticles (CuNPs) | DMF, H₂O; Often requires heat or MW | Heterogeneous, potentially recyclable. | Can have lower activity or require activation. | nih.gov |

Click Chemistry Applications of this compound

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Control of Byproduct Formation in CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, is a powerful method for forming 1,2,3-triazoles. mdpi.com However, when substrates containing sensitive functional groups, such as peroxides, are used, the formation of byproducts can be a significant issue. nih.govnih.gov In the context of peroxide-substituted alkynes reacting with azides, a notable side reaction is the heterolytic fragmentation of the peroxide, leading to the formation of an aldehyde. nih.gov

Several strategies have been developed to suppress this unwanted byproduct formation. One effective method is the use of an excess of the alkyne substrate. nih.govnih.gov This approach is thought to work by providing a proton source to quench a key C5-cuprated triazole intermediate in the catalytic cycle before it can promote peroxide fragmentation. nih.gov Another successful strategy involves the addition of triethylsilane to the reaction mixture, which can also quench reactive organocopper species. nih.govnih.gov

Furthermore, modifying the alkyne itself offers a robust solution. The replacement of the terminal hydrogen with an iodine atom to form an iodoalkyne has been shown to completely suppress aldehyde byproduct formation. nih.govnih.gov Iodoalkynes exhibit enhanced reactivity in CuAAC reactions compared to their terminal alkyne counterparts, often leading to faster and cleaner conversions to the desired triazole product. nih.gov

| Strategy | Outcome on Aldehyde Byproduct Formation | Reference |

| Use of excess alkyne | Suppression of byproduct | nih.govnih.gov |

| Addition of triethylsilane | Suppression of byproduct | nih.govnih.gov |

| Conversion of alkyne to iodoalkyne | Complete suppression of byproduct | nih.govnih.gov |

Utilization of this compound for Modular Peroxide Introduction

The "click" methodology provides a modular and efficient way to introduce peroxide functionalities into a variety of molecules. nih.govnih.gov This is particularly valuable as organic peroxides are important motifs in various fields due to their roles as oxidants, radical initiators, and pharmacophores. nih.gov

The synthesis of peroxide-containing building blocks for click chemistry can be achieved through several routes. For instance, alkynyl hydroperoxyacetals can be prepared by the ozonolysis of an alkene in the presence of an alkynol. researchgate.netresearchgate.net These hydroperoxyacetals can then be readily methylated to yield the more stable peroxyacetals. nih.gov The subsequent iodination of these alkynyl peroxyacetals provides the corresponding iodoalkynyl peroxyacetals, which are highly reactive partners for CuAAC reactions. nih.govresearchgate.net

The synthesis of azido-substituted peroxides has also been reported. rsc.org For example, 1-azido-(4-(tert-butylperoxy))butane can be synthesized from 1-bromo-4-chlorobutane (B103958) through a two-step sequence involving nucleophilic substitution with sodium azide followed by reaction with tert-butyl hydroperoxide under basic conditions. rsc.org These peroxide-containing azides can then be reacted with simple alkynes like this compound. nih.gov

The reactivity of peroxide-substituted alkynes in CuAAC reactions is influenced by several factors, including the proximity of the peroxide group to the alkyne and the nature of the alkyne (terminal vs. iodoalkyne). nih.govnih.gov

Click reactions involving dialkyl peroxide-substituted alkynes and azides can proceed in both organic and biphasic media to furnish peroxide-substituted 1,2,3-triazoles. nih.govrsc.org However, as mentioned, the formation of aldehyde byproducts via peroxide fragmentation can be a competing process. nih.gov The use of iodoalkynyl peroxides has been shown to be particularly advantageous, leading to good yields of the desired peroxy triazoles with minimal to no aldehyde byproduct formation. nih.gov

In contrast, the click reactions of alkynyl peroxyacetals can also be challenging. When the peroxyacetal group is in close proximity to the alkyne, fragmentation to an acetate ester can occur. nih.gov Increasing the distance between the peroxyacetal and the alkyne moiety can minimize this reductive fragmentation. nih.govnih.gov For example, a longer-chain peroxyacetal and its corresponding iodoalkyne have been shown to react cleanly with azides in the presence of a copper(I) catalyst to give the desired peroxy triazoles as the major product. researchgate.net

Reactions of simple alkynes with peroxide-containing azides have been found to be less efficient, often resulting in modest yields and recovery of a significant amount of the starting peroxyazide. nih.govrsc.org

| Reactants | Catalyst System | Key Observation | Reference |

| Peroxyalkyne + Azidoalkylbenzene | CuI/NEt3 or CuSO4/sodium ascorbate | Rapid formation of triazole, but potential for aldehyde byproduct. | nih.govresearchgate.net |

| Iodoalkynyl peroxide + Azide | CuI | Good yield of peroxy triazole, no aldehyde byproduct. | nih.gov |

| Alkynyl peroxyacetal (short chain) + Azide | Cu(I) | Poor results, fragmentation to acetate ester observed. | nih.gov |

| Alkynyl peroxyacetal (long chain) + Azide | Cu(I) | Clean reaction, peroxy triazole is the major product. | researchgate.net |

| Simple alkyne + Peroxyalkyl azide | CuI/Et3N | Modest yield, significant recovery of starting azide. | rsc.org |

Aromatic Ring Reactivity in this compound

The phenyl group of this compound can undergo reactions typical of aromatic compounds, offering another avenue for molecular modification.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

The hexynyl substituent on the benzene ring is an alkyl group, which is generally considered an activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. This is due to the electron-donating inductive effect of the alkyl chain. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products. The specific ratio of these isomers would be influenced by steric hindrance from the hexynyl chain, which might favor para-substitution.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This method relies on the presence of a directing metalation group (DMG), typically a Lewis basic functional group, that can coordinate to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In the case of this compound, the hexynyl substituent itself does not function as a strong DMG. To achieve directed ortho-metalation, one would first need to introduce a suitable DMG onto the phenyl ring. Common and effective DMGs include amides, carbamates, methoxy (B1213986) groups, and tertiary amines. wikipedia.org Once a DMG is in place, treatment with a strong base like n-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA), would generate an ortho-lithiated species. baranlab.org This aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce a new substituent exclusively at the ortho position. wikipedia.org This two-step sequence provides a highly regioselective alternative to classical electrophilic aromatic substitution. wikipedia.orgbaranlab.org

Intermolecular Cross-Coupling Reactions Involving this compound

Intermolecular cross-coupling reactions are fundamental transformations in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For a substrate like this compound, which possesses a terminal alkyne, these reactions offer a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The reactivity of the terminal alkyne is central to these transformations, which are often catalyzed by transition metals.

Further Exploration of Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, with reactions like the Sonogashira, Heck, and Suzuki couplings being widely employed. researchgate.net The Sonogashira coupling, in particular, is highly relevant for terminal alkynes like this compound, as it directly couples the alkyne with aryl or vinyl halides. researchgate.netmdpi.com

Recent advancements have focused on expanding the scope and improving the efficiency and sustainability of these reactions. For instance, research has explored the use of copper-free Sonogashira couplings to mitigate the environmental and practical issues associated with copper co-catalysts. researchgate.netbeilstein-journals.org In some cases, visible-light irradiation in the presence of a ruthenium-based photocatalyst has been shown to enhance the efficiency of copper-free Sonogashira reactions, although the precise role of the photocatalyst is not always fully understood. beilstein-journals.org

The development of novel palladium catalysts and ligand systems continues to be an active area of research. These efforts aim to broaden the substrate scope, improve functional group tolerance, and enable reactions to proceed under milder conditions. researchgate.netacs.org For example, the use of highly active phosphine (B1218219) ligands can facilitate the coupling of challenging substrates. researchgate.net

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions involving terminal alkynes, which are analogous to the potential reactivity of this compound.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)2/AgF | Cp2TiAr2, Arylacetylene | Disubstituted Alkyne | High yields, mild room temperature conditions. mdpi.com |

| PdCl2(PPh3)2/CuI | Terminal Alkyne, Aryl Halide | Aryl-substituted Alkyne | Classic Sonogashira conditions, widely applicable. mdpi.com |

| [(allyl)PdCl]2/PtBu3 | Terminal Alkyne, Aryl Bromide | Aryl-substituted Alkyne | High efficiency with bulky phosphine ligands. escholarship.org |

| Pd(PPh3)4 | Alkenylborane, Aryl Halide | Arylated Alkene | Suzuki-type coupling demonstrating C(sp2)-C(sp2) bond formation. acs.org |

Nickel- and Copper-Catalyzed Coupling Reactions

While palladium has been the dominant metal in cross-coupling, nickel and copper catalysts have emerged as powerful and often more cost-effective alternatives. escholarship.orguni-regensburg.decaltech.edu Nickel catalysis, in particular, has seen a surge in interest due to its unique reactivity and ability to catalyze challenging transformations. beilstein-journals.orgnih.gov

Nickel-catalyzed cross-coupling reactions often proceed through different mechanistic pathways than their palladium counterparts, sometimes involving radical intermediates or different oxidation states of the metal. researchgate.net The combination of nickel catalysis with photoredox catalysis has opened up new avenues for C-H functionalization and hydroalkylation of alkynes. beilstein-journals.orgrameshrasappan.com In these dual catalytic systems, a photocatalyst absorbs visible light and engages in single-electron transfer (SET) events to generate reactive intermediates that can then participate in the nickel-catalyzed cycle. beilstein-journals.orgprinceton.edu

Copper catalysis is well-known for the Glaser coupling (the oxidative coupling of terminal alkynes) and as a co-catalyst in the Sonogashira reaction. mdpi.com However, modern research has expanded the utility of copper to a wider range of cross-coupling reactions, including C-N and C-O bond formation. uni-regensburg.denih.gov Copper-catalyzed reactions can also be promoted by light, with Cu(I)/Cu(II) photoredox cycles enabling various transformations, such as the coupling of alkyl halides with olefins. jscimedcentral.com

The following table provides an overview of nickel- and copper-catalyzed reactions relevant to alkyne chemistry.

| Catalyst System | Reactants | Product Type | Key Features |

| Ni(II)/Ir(III) photocatalyst | Internal Alkyne, C(sp3)-H source | Trisubstituted Alkene | Photoredox nickel-catalyzed hydroalkylation. beilstein-journals.org |

| Ni(0)/Photocatalyst | Terminal Alkyne, Aldehyde | α,β-Unsaturated Ketone | Highly regioselective and stereoselective hydroacylation. rameshrasappan.com |

| Cu(MeCN)4PF6 | 2-Alkynylazobenzene | 3-Alkenyl-2H-indazole | Intramolecular hydroamination with 1,2-hydride shift. nih.gov |

| CuI/Binap | Terminal Alkyne, Olefin, CF3S-source | Trifluoromethylthiolated Alkene | Photocatalytic three-component reaction. jscimedcentral.com |

| CuSO4 | Terminal Alkyne, Sulfonyl Azide, Allylamine | 2,3-Dihydro-1H-imidazo-[1,2-a]indole | Multi-component reaction for heterocycle synthesis. rsc.org |

Radical-Mediated Transformations of this compound and its Analogues

Radical chemistry offers a complementary approach to traditional ionic reactions for the functionalization of molecules like this compound. The terminal alkyne group is a good radical acceptor, enabling a variety of addition and cyclization reactions.

Hydroalkylation Reactions via Halogen Atom Transfer

Hydroalkylation of alkynes via halogen atom transfer (XAT) is a powerful method for the formation of carbon-carbon bonds. tesisenred.net This process typically involves the generation of an alkyl radical from an alkyl halide, which then adds to the alkyne. Recent advancements have focused on the use of photoredox catalysis to mediate these transformations under mild conditions. nih.govrsc.org

The success of photocatalytic hydroalkylation relies on the careful selection of the photocatalyst and reaction conditions. rsc.org Organic dyes and metal complexes (e.g., iridium or ruthenium-based) are commonly used as photocatalysts. beilstein-journals.orgresearchgate.net These catalysts absorb visible light and initiate a single-electron transfer (SET) process with a suitable donor or acceptor to generate the key radical intermediate.

Optimization of the photocatalyst is crucial for efficient reaction. rsc.org For instance, in some systems, iridium-based photocatalysts have been shown to be highly effective. beilstein-journals.org The choice of solvent, light source (e.g., blue LEDs), and temperature can also significantly impact the reaction outcome. In some cases, the use of boryl radical sources, such as tetraphenylborate (B1193919) salts, has been shown to be effective in mediating halogen atom transfer from alkyl and aryl bromides. rsc.org

The following table summarizes key aspects of photocatalyst optimization for hydroalkylation reactions.

| Photocatalyst Type | Radical Precursor | Key Optimization Parameters | Outcome |

| Iridium-based | Alkyl Halide | Light source, solvent, base | Efficient hydroalkylation of alkynes. beilstein-journals.org |

| Ruthenium-based | Aryldiazonium Salt | Ligand, solvent | Generation of aryl radicals for coupling. beilstein-journals.org |

| Organic Dyes | Alkyl Carboxylic Acid | Base, solvent | Decarboxylative radical generation. princeton.edu |

| None (direct irradiation) | NHC-ligated borane, Alkyl Halide | Wavelength (UV-A), NHC ligand on boron | Efficient radical chain propagation. nih.gov |

To elucidate the mechanism of these radical-mediated reactions, various experiments are employed. Radical quenchers, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are often added to the reaction mixture. rsc.org If the reaction is inhibited or quenched by the presence of TEMPO, it provides strong evidence for the involvement of radical intermediates. rsc.org

Radical clock experiments are another powerful tool for mechanistic investigation. rsc.org These experiments utilize substrates that can undergo a characteristic and rapid rearrangement if a radical is formed at a specific position. The observation of the rearranged product confirms the presence of the radical intermediate and can provide information about the rates of competing reaction pathways.

Computational studies, such as Density Functional Theory (DFT) calculations, are also increasingly used to model the reaction mechanism and rationalize the observed reactivity and selectivity. nih.gov These studies can provide insights into the energies of intermediates and transition states, helping to build a comprehensive picture of the reaction pathway. The absence of product formation in the dark or without the photocatalyst further confirms the light-dependent, photocatalytic nature of the transformation. rsc.org

Other Radical Addition and Cyclization Pathways

Beyond the more common radical reactions, the this compound framework is a versatile substrate for a variety of other radical-mediated transformations. These pathways often involve the generation of radicals from heteroatoms or the participation of external radical species, leading to the synthesis of diverse heterocyclic and polycyclic structures. The regioselectivity of these cyclizations, particularly the competition between 5-exo and 6-endo pathways, is a subject of ongoing investigation and can be influenced by subtle structural and electronic factors. researchgate.netnih.gov

Computational studies on hex-5-yn-1-yl radical systems have provided significant insights into the factors governing cyclization preferences. researchgate.net High-level quantum chemical calculations have explored the impact of incorporating different first, second, and third-row elements as linkers within the hexynyl chain. researchgate.netnih.gov While systems with carbon, oxygen, and nitrogen linkers typically favor the kinetically preferred 5-exo-dig cyclization, it has been shown that incorporating elements such as silicon, phosphorus, and sulfur can shift the preference towards the 6-endo-dig pathway. researchgate.netnih.gov This shift is attributed to stereoelectronic effects and changes in the structural parameters (bond lengths and angles) of the radical intermediate, which preferentially destabilize the transition state for the 5-exo cyclization. researchgate.netnih.gov

Transformations Involving Sulfur-Based Radicals

The addition of sulfur-based radicals, such as thiyl (RS•) and sulfonyl (RSO₂•) radicals, to the alkyne moiety of this compound and its derivatives represents a powerful strategy for constructing sulfur-containing heterocycles. mdpi.comresearchgate.net These reactions can proceed via intermolecular addition followed by cyclization or through intramolecular pathways if the sulfur-containing group is already part of the substrate.

A notable example is the arylsulfonyl radical-induced cascade bicyclization of benzene-linked 1,7-diynes, which are structurally related to this compound. acs.orgacs.org In this process, an arylsulfonyl radical, generated from an aryldiazonium tetrafluoroborate (B81430) and a sulfur dioxide surrogate, adds to one of the alkyne units. acs.org This initial addition initiates a sequence of cyclizations, typically a 6-exo-dig cyclization onto the benzene ring followed by a 5-endo-trig cyclization, ultimately yielding complex, dual sulfone-containing naphtho[1,2-c]thiophene (B14749731) 2,2-dioxides. acs.orgacs.org The proposed mechanism involves the formation of a vinyl radical which is subsequently trapped by sulfur dioxide. acs.org

| Entry | Substrate | Reagents | Product | Yield |

| 1 | 1-(Hex-1-yn-1-yl)-2-(1-methoxybut-3-yn-1-yl)benzene | 4-Methylbenzenediazonium tetrafluoroborate, DABSO, K₂CO₃ | 1-Methoxy-4-tosyl-3-((tosyl)methyl)-1,3,4,5-tetrahydro-6H-benzo[f]naphtho[1,2-c]thiophene 2,2-dioxide | 75% |

| 2 | 1-((4-Chlorophenyl)ethynyl)-2-(1-methoxybut-3-yn-1-yl)benzene | 4-Methylbenzenediazonium tetrafluoroborate, DABSO, K₂CO₃ | 8-Chloro-1-methoxy-4-tosyl-3-((tosyl)methyl)-1,3,4,5-tetrahydro-6H-benzo[f]naphtho[1,2-c]thiophene 2,2-dioxide | 71% |

| 3 | 4-Chloro-2-(1-methoxybut-3-yn-1-yl)-1-(phenylethynyl)benzene | 4-Methylbenzenediazonium tetrafluoroborate, DABSO, K₂CO₃ | 9-Chloro-1-methoxy-4-tosyl-3-((tosyl)methyl)-1,3,4,5-tetrahydro-6H-benzo[f]naphtho[1,2-c]thiophene 2,2-dioxide | 72% |

Table 1: Examples of Arylsulfonyl Radical-Induced Cascade Cyclization of Benzene-Linked 1,7-Diynes. Data sourced from ACS Omega. acs.orgacs.org

Photocatalytic Radical Cyclizations

Modern synthetic methods have enabled novel radical cyclizations of this compound derivatives through visible-light photocatalysis. These reactions often proceed through single-electron transfer (SET) processes, generating radical ions that undergo unique cyclization cascades.

For instance, (E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazene can be transformed into complex tetracyclic aza-aromatic compounds using an iridium photocatalyst. rsc.org Under blue light irradiation, the photocatalyst is believed to generate a radical cation from the azobenzene (B91143) substrate. rsc.org This intermediate then undergoes a C–N bond formation via the attack of a nitrogen atom onto the alkyne, followed by a C–C bond formation and subsequent hydrogen atom transfer to yield 11H-indolo[1,2-b]indazoles. rsc.org Control experiments, including the use of radical quenchers, have supported the involvement of radical species in this transformation. rsc.org This method highlights a regiodivergent approach where the reaction mechanism, and thus the final product, can be switched between a radical or polar pathway by the choice of catalyst. rsc.org

Mechanistic Investigations of Hex 5 Yn 1 Yl Benzene Reactivity

Elucidation of Reaction Pathways through Kinetic Studies

While specific kinetic data for the reactions of (Hex-5-yn-1-yl)benzene are not extensively documented in the public domain, we can infer its likely kinetic behavior from studies on analogous systems, such as the intramolecular cyclization of similar enynes and the electrophilic addition to terminal alkynes.

For instance, the intramolecular radical cyclization of hex-5-ynyl radicals typically follows first-order kinetics, as the rate-determining step is the unimolecular cyclization of the radical intermediate. The rate of such reactions is highly dependent on the substitution pattern and the ability of the molecule to adopt a suitable conformation for cyclization.

Table 1: Representative Rate Constants for 5-exo-dig Radical Cyclizations of Substituted Hex-5-yn-1-yl Radicals at 80 °C

| Substituent on Phenyl Ring | Rate Constant (k) in s⁻¹ |

|---|---|

| H | 1.2 x 10⁵ |

| 4-Methoxy | 2.5 x 10⁵ |

Note: The data in this table are hypothetical and are presented to illustrate the expected trends based on the electronic effects of substituents on radical stability and cyclization rates. Electron-donating groups are expected to accelerate the reaction, while electron-withdrawing groups would likely decelerate it.

Radical Intermediates in this compound Transformations

Radical reactions are a significant class of transformations for unsaturated compounds like this compound. These reactions proceed through intermediates with unpaired electrons and are often initiated by light, heat, or radical initiators.

The direct detection of short-lived radical intermediates is challenging but can be achieved using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. unibo.it EPR spectroscopy detects species with unpaired electrons and can provide structural information about the radical. unibo.it

A more common method for studying radical intermediates is spin trapping. nih.gov In this technique, a "spin trap," a diamagnetic molecule, reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. nih.gov Common spin traps include nitrones like phenyl-N-tert-butylnitrone (PBN) and nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

In the context of this compound, radical-mediated reactions, such as intramolecular cyclization, would generate a vinyl radical intermediate. This intermediate could be trapped by a spin trap, and the resulting adduct analyzed by EPR to confirm the presence and structure of the radical.

Table 2: Expected EPR Hyperfine Coupling Constants for a Spin Adduct of a Cyclized this compound Radical with PBN

| Nucleus | Hyperfine Coupling Constant (a) in Gauss (G) |

|---|---|

| ¹⁴N | 14.2 |

| α-¹H | 2.1 |

Note: These values are illustrative and based on typical data for PBN adducts of vinyl radicals. The exact values would provide information about the geometry and electronic distribution of the trapped radical.

The course of a radical reaction can be significantly influenced by the choice of radical initiator and the presence of radical inhibitors. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide, which decompose upon heating or UV irradiation to generate radicals that can initiate a chain reaction.

Conversely, radical inhibitors, or scavengers, can quench radical reactions. Molecules like hydroquinone (B1673460) or TEMPO can react with radical intermediates to form stable, non-reactive species, thus terminating the radical chain. The observation that a reaction is suppressed by the addition of a radical inhibitor is strong evidence for a radical mechanism.

For this compound, the efficiency of a radical-induced cyclization could be enhanced by using an appropriate initiator and would be expected to be diminished in the presence of a radical scavenger.

Ionic Mechanisms in this compound Chemistry

In addition to radical pathways, this compound can undergo reactions that proceed through ionic intermediates. These reactions are typically facilitated by polar solvents and the presence of acids or bases.

The terminal alkyne of this compound is weakly acidic and can be deprotonated by a strong base, such as sodium amide (NaNH₂), to form a terminal acetylide anion. libretexts.org This anion is a potent nucleophile and can participate in a variety of reactions, including nucleophilic substitution and addition to carbonyl compounds. libretexts.org The formation of this anionic intermediate can be confirmed by quenching the reaction with an electrophile, such as an alkyl halide, and identifying the corresponding substituted alkyne.

On the other hand, the alkyne can be protonated by a strong acid to form a vinyl cation intermediate. chemistrysteps.com This cationic species is highly electrophilic and will readily react with any available nucleophile. chemistrysteps.com The stability of this vinyl cation is a key factor in determining the regioselectivity of electrophilic addition reactions. chemistrysteps.com

The reactivity of the triple bond in this compound is twofold. It can act as a nucleophile, donating its π-electrons to an electrophile, or the terminal carbon can become an electrophilic center after protonation.

In electrophilic addition reactions, the π-system of the alkyne attacks an electrophile (E⁺), leading to the formation of a vinyl cation. A subsequent attack by a nucleophile (Nu⁻) completes the addition. The regiochemistry of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the triple bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate.

Table 3: Regioselectivity of Electrophilic Addition of HBr to this compound

| Product | Markovnikov Adduct | Anti-Markovnikov Adduct |

|---|---|---|

| Structure | 5-Bromo-5-phenylhex-1-ene | 6-Bromo-5-phenylhex-1-ene |

| Predicted Major/Minor | Major | Minor |

Note: This table illustrates the expected outcome based on Markovnikov's rule for the addition of an electrophile to the terminal alkyne.

Conversely, the acetylide anion derived from this compound exhibits strong nucleophilic character. The electron-rich terminal carbon readily attacks electrophilic centers, such as the carbon atom of a carbonyl group or a primary alkyl halide. This nucleophilicity allows for the formation of new carbon-carbon bonds and is a valuable tool in organic synthesis.

Transition State Analysis and Energy Landscapes

The reactivity of this compound, particularly in intramolecular cyclization reactions, is governed by the energetics of the transition states involved. Transition state analysis and the corresponding energy landscapes offer a quantitative and conceptual framework for understanding reaction pathways, regioselectivity, and reaction rates. Computational chemistry plays a pivotal role in elucidating these aspects.

Key Concepts in Transition State Analysis:

Transition State Geometry: The specific arrangement of atoms at the highest point of the energy barrier along the reaction coordinate. For the cyclization of this compound, this would involve the nascent formation of a new carbon-carbon bond.

Activation Energy (Ea): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Reaction Coordinate: The path of minimum energy connecting reactants to products through the transition state.

Energy Landscapes of this compound Cyclization:

The intramolecular cyclization of this compound can proceed through different pathways, most notably radical or metal-catalyzed cyclizations. The energy landscape for such reactions would map the potential energy of the system as a function of the geometric changes occurring during the reaction.

In a hypothetical radical-induced cyclization, the reaction would likely proceed via a 6-membered ring closure. The transition state would involve the approach of the radical center (generated on the alkyl chain) to the alkyne moiety. Computational studies on analogous systems, such as the cyclization of the 1,3-hexadien-5-yn-1-yl radical, have shown that 5-exo cyclization is generally favored over 6-endo cyclization due to more favorable enthalpic and entropic factors associated with the formation of a smaller ring. acs.org However, for this compound, a 6-endo-dig cyclization to form a dihydronaphthalene derivative is a plausible pathway.

A hypothetical energy landscape for a gold-catalyzed intramolecular cyclization might involve the coordination of the gold(I) catalyst to the alkyne, followed by nucleophilic attack by the phenyl ring. The transition state would involve the simultaneous breaking of the C-H bond on the benzene (B151609) ring and the formation of the new C-C bond.

Interactive Data Table: Hypothetical Activation Energies for this compound Cyclization Pathways

The following table presents hypothetical activation energies for different potential cyclization pathways of this compound, based on values reported for analogous systems. These values are illustrative and would require specific computational studies for precise determination.

| Cyclization Pathway | Proposed Intermediate | Hypothetical Activation Energy (kcal/mol) | Favored/Disfavored |

| 6-endo-dig Radical Cyclization | Cyclohexadienyl radical | 15-20 | Favored |

| 5-exo-dig Radical Cyclization | Cyclopentylidenemethyl radical | 18-25 | Disfavored |

| Gold(I)-Catalyzed 6-endo-dig Cyclization | Gold-carbene complex | 10-15 | Highly Favored |

Note: These values are estimations based on related literature and are for illustrative purposes only.

Stereochemical Outcomes and Diastereoselective Control in Reactions

The stereochemical outcome of reactions involving this compound is of significant interest, particularly in the synthesis of complex molecules where the control of stereocenters is crucial. Diastereoselective control refers to the preferential formation of one diastereomer over another.

In the context of this compound, if the benzene ring or the alkyl chain is substituted, the formation of new stereocenters during cyclization can lead to multiple diastereomeric products. The diastereoselectivity of such reactions is often dictated by the geometry of the transition state.

Factors Influencing Diastereoselectivity:

Steric Hindrance: The non-bonded interactions between substituents in the transition state can favor conformations that lead to a specific diastereomer.

Electronic Effects: The electronic properties of substituents can influence the stability of the transition state.

Catalyst Control: In metal-catalyzed reactions, chiral ligands attached to the metal center can create a chiral environment that directs the reaction towards the formation of a specific enantiomer or diastereomer.

For instance, in a gold-catalyzed cascade reaction of a related diazo-yne, the formation of diastereomers was observed, with the diastereomeric ratio being influenced by the substituents on the aromatic ring. nih.gov

Predicting Stereochemical Outcomes:

Computational models, such as the Beckwith-Schiesser-Houk transition state model for radical cyclizations, can be employed to predict the stereochemical outcome of reactions. researchgate.net These models consider the chair-like and boat-like conformations of the cyclic transition state to determine the most stable pathway. For this compound, such models would predict the relative stereochemistry of substituents on the newly formed ring.

Interactive Data Table: Hypothetical Diastereomeric Ratios in Substituted this compound Cyclization

This table illustrates hypothetical diastereomeric ratios for the cyclization of a substituted this compound, demonstrating how different conditions could influence the stereochemical outcome.

| Substituent Position | Reaction Type | Catalyst/Initiator | Hypothetical Diastereomeric Ratio (A:B) |

| 4-position of phenyl ring | Radical Cyclization | AIBN | 2:1 |

| 1-position of alkyl chain | Radical Cyclization | AIBN | 3:1 |

| 4-position of phenyl ring | Gold(I)-Catalyzed | AuCl(PPh3)/AgSbF6 | 5:1 |

| 1-position of alkyl chain | Gold(I)-Catalyzed | AuCl(PPh3)/AgSbF6 | >10:1 |

Note: These ratios are hypothetical and intended to illustrate the concept of diastereoselective control.

Advanced Applications of Hex 5 Yn 1 Yl Benzene As a Synthetic Precursor

Building Block in the Synthesis of Complex Organic Architectures

The bifunctional nature of (Hex-5-yn-1-yl)benzene, possessing both a terminal alkyne for coupling reactions and a phenyl group that can be further functionalized, makes it an ideal starting material for the synthesis of complex organic structures. cymitquimica.com Chemists leverage these features to build sophisticated molecules with tailored properties and functions.

Preparation of Macrocycles and Cage Compounds

The terminal alkyne of this compound and its derivatives is a key functional group for constructing macrocyclic and cage-like structures through various cyclization strategies. A notable application involves the synthesis of amphiphilic calix rsc.orgarenes, which are macrocycles known for their ability to form host-guest complexes.

| Precursor | Reagent | Product | Key Finding |

| 11,23-bis(chloromethyl)-25,27-dihydroxy-26,28-dibutoxycalix rsc.orgarene | 1-(hex-5-yn-1-yl)-1H-imidazole | 11,23-bis[3-(1-(hex-5-yn-1-yl)-1H-imidazolium)methyl]-25,27-dihydroxy-26,28-dibutoxycalix rsc.orgarene dichloride | Synthesis of a functionalized calix rsc.orgarene macrocycle with terminal alkyne groups for further reactions. rsc.orgrsc.org |

Synthesis of Multifunctionalized Scaffolds

This compound serves as a precursor for scaffolds that can be decorated with multiple functional groups. The alkyne handle is particularly amenable to reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," allowing for the modular attachment of various moieties.

Research has shown the utility of fragments derived from this compound in modifying biologically active molecules to enhance their properties. For instance, in the structural optimization of a protein tyrosine phosphatase 1B (PTP1B) inhibitor, a hex-5-yn-1-yl 2,5-dibromobenzoate fragment was introduced. nih.govmdpi.com This modification, replacing a simple bromine atom, led to a nearly 20-fold increase in inhibitory activity against PTP1B. nih.govmdpi.com This demonstrates how the hexynyl chain can act as a linker to introduce new functionalities, significantly altering the biological profile of the parent molecule.

Furthermore, the core structure is utilized in a variety of chemical transformations. In one study, this compound was used as a model substrate to develop a new method for gem-difluorination of terminal alkynes. beilstein-journals.org The reaction, using a combination of a Brønsted acid (Tf₂NH) and a fluorine source (Bu₄NBF₄), efficiently converted the terminal alkyne into a difluoromethyl group, yielding (5,5-difluorohexyl)benzene. beilstein-journals.org This transformation provides a pathway to novel fluorinated scaffolds with potential applications in medicinal chemistry and materials science.

| Substrate | Reagents | Product | Application |

| This compound | Tf₂NH, Bu₄NBF₄, CH₂Cl₂ | (5,5-Difluorohexyl)benzene | Development of a novel gem-difluorination method for synthesizing fluorinated scaffolds. beilstein-journals.org |

| Bruguiesulfurol derivative | hex-5-yn-1-yl 2,5-dibromobenzoate fragment | Modified PTP1B inhibitor | Enhancement of biological activity through structural modification. nih.govmdpi.com |

Role in Materials Science and Polymer Chemistry

The reactivity of the terminal alkyne group makes this compound and its derivatives valuable components in the synthesis of polymers and the functionalization of material surfaces.

Monomer for Polymerization Reactions

The terminal alkyne of this compound derivatives can participate in polymerization reactions. A key example is the use of CuAAC, a click reaction, to cross-link macrocycles into polymeric materials. Researchers have synthesized calix rsc.orgarene macrocycles bearing both azide (B81097) and alkyne functionalities, with the alkyne being introduced via 1-(hex-5-yn-1-yl)-1H-imidazole. rsc.orgrsc.org

By mixing the azide- and alkyne-functionalized macrocycles in water, a covalent cross-linking reaction was induced under CuAAC conditions. researchgate.netrsc.org This process resulted in the formation of polytriazole-imidazolium particles. researchgate.net The resulting polymeric particles were characterized as monodisperse submicron particles with an average diameter of around 236 nm and a molecular weight of approximately 1380 kDa. researchgate.net These polymeric materials, formed from monomers containing the this compound structural motif, have potential applications as supports for catalysts, such as in the Mizoroki–Heck reaction. rsc.orgrsc.org

Surface Functionalization of Nanomaterials via Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the surface modification of nanomaterials due to its high efficiency, orthogonality, and mild reaction conditions. nih.govthno.orgresearchgate.net this compound, with its terminal alkyne, is an ideal candidate for attaching to azide-modified surfaces, enabling the precise engineering of nanoparticle interfaces. rsc.orgnih.govnih.gov